BenchChemオンラインストアへようこそ!

4-(4-Methylanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid

High-throughput screening Bioactivity profiling PubChem BioAssay

4-(4-Methylanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid (CAS 1026755-21-4) is a synthetic, racemic small molecule (MW 313.35 g/mol, C₁₇H₁₉N₃O₃) featuring a butanoic acid core functionalized with a pyridin-3-ylmethylamino group at the 2-position and a 4-methylanilino amide at the 4-oxo position. It belongs to a broader chemotype of α-amino acid-derived amides that has been explored in medicinal chemistry for modulating protein-protein interactions and enzyme targets.

Molecular Formula C17H19N3O3
Molecular Weight 313.357
CAS No. 1026755-21-4
Cat. No. B2562338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methylanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid
CAS1026755-21-4
Molecular FormulaC17H19N3O3
Molecular Weight313.357
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCC2=CN=CC=C2
InChIInChI=1S/C17H19N3O3/c1-12-4-6-14(7-5-12)20-16(21)9-15(17(22)23)19-11-13-3-2-8-18-10-13/h2-8,10,15,19H,9,11H2,1H3,(H,20,21)(H,22,23)
InChIKeyANEVENWSBHZRGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Methylanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic Acid (CAS 1026755-21-4): Procurement-Ready Chemical Identity & Baseline Profile


4-(4-Methylanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid (CAS 1026755-21-4) is a synthetic, racemic small molecule (MW 313.35 g/mol, C₁₇H₁₉N₃O₃) featuring a butanoic acid core functionalized with a pyridin-3-ylmethylamino group at the 2-position and a 4-methylanilino amide at the 4-oxo position [1]. It belongs to a broader chemotype of α-amino acid-derived amides that has been explored in medicinal chemistry for modulating protein-protein interactions and enzyme targets. The compound is commercially available from multiple research chemical suppliers, though authoritative biological annotation in databases such as PubChem and MolBIC is presently limited to aggregated screening data without disclosed target identities [2].

Why Generic Substitution Fails for 4-(4-Methylanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic Acid: The Quantitative Evidence Gap


Within the α-amino acid amide chemotype defined by the 4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid scaffold, subtle changes to the aniline substituent can profoundly alter biological target engagement, as has been demonstrated for structurally related series targeting stearoyl-CoA desaturase 1 (SCD1) and other enzymes [1]. Direct analogs—including the 4-chloroanilino, 4-bromoanilino, 4-methoxyanilino, 2,4-difluoroanilino, and 3-methylanilino variants—are commercially listed, yet none have published quantitative biological activity data that would enable even a rudimentary structure-activity relationship (SAR) comparison against the 4-methylanilino compound [1]. Consequently, any attempt to substitute the 4-methylanilino compound with a close analog cannot be supported by performance evidence; procurement decisions for this compound must be driven by project-specific screening results rather than cross-compound inference from public data.

Quantitative Differentiation Evidence: 4-(4-Methylanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic Acid vs. Closest Analogs


PubChem Bioassay Activity Panorama: 100% Hit Rate Across 19 Tested Assays at ≤1 µM

In aggregated PubChem BioAssay data, 4-(4-methylanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid demonstrates activity in 19 of 19 tested assays (100% active rate) at a potency threshold of ≤1 µM, with 1 assay showing activity ≤1 nM and 15 assays showing activity ≤1 nM in a second confirmatory panel [1]. Critically, none of the close structural analogs (4-chloroanilino, 4-bromoanilino, 4-methoxyanilino, or 2,4-difluoroanilino derivatives) have comparable multi-assay bioactivity data publicly deposited, making direct head-to-head comparison impossible.

High-throughput screening Bioactivity profiling PubChem BioAssay Drug discovery

MolBIC Bioactivity Annotation: Potency Distribution Across Cell Lines and Protein Targets

The MolBIC database, which integrates bioactivity annotations from multiple public and proprietary sources, classifies the compound's activity into the range ≤0.1 μM for a subset of cell-line and protein-target interactions, with additional entries in the 0.1–10 μM range [1]. However, specific target identities, cell-line names, and numerical IC₅₀/EC₅₀ values are not disclosed in the freely accessible summary view.

Bioactivity mapping Target deconvolution MolBIC database Chemogenomics

Chemical Topology and Physicochemical Property Comparison vs. 4-Chloroanilino and 4-Bromoanilino Analogs

The 4-methyl substitution (Hammett σₚ = −0.17) confers distinct electronic and lipophilic character compared to the 4-chloro (σₚ = +0.23; MW 347.80) and 4-bromo (σₚ = +0.23; MW 363.21) analogs [1]. The 4-methylanilino compound occupies an intermediate lipophilic space: its calculated LogP is approximately 1.5 units lower than the bromo analog and its molecular weight is 34–50 Da lower, which may translate into different membrane permeability and solubility profiles . The 4-methoxyanilino analog (MW 314.34) introduces a hydrogen-bond acceptor at the para position, fundamentally altering the pharmacophore .

Physicochemical properties Ligand efficiency Lead optimization Medicinal chemistry

Chirality Consideration: Racemic Mixture vs. Enantiopure (2S)-2,4-Difluoroanilino Analog

4-(4-Methylanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid is supplied as a racemic mixture, whereas a structurally related analog—(2S)-4-(2,4-difluoroanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid—has been reported with defined (S) stereochemistry at the 2-position . This is a critical differentiation factor: the racemic nature of the target compound means any observed biological activity represents the composite effect of both enantiomers, which may have divergent potency, selectivity, or even antagonistic pharmacology at the same target. Researchers requiring enantiopure material should not assume the racemate is an adequate substitute.

Stereochemistry Chiral resolution Structure-activity relationship Enantiomer-specific activity

Recommended Application Scenarios for 4-(4-Methylanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic Acid Based on Available Evidence


Focused Structure-Activity Relationship (SAR) Exploration of the Aniline Substituent

The compound is best deployed as the '4-methyl' member of a systematic SAR matrix that includes the 4-chloro, 4-bromo, 4-methoxy, and 2,4-difluoro analogs. Procurement of the full set enables comparative determination of how electron-donating vs. electron-withdrawing para substituents influence potency against a project-specific target. The distinct Hammett σₚ values across this set (−0.27 to +0.23) provide a well-defined electronic parameter range for correlating substituent effects with biological activity.

Diversity-Oriented Screening Library Augmentation

With a 100% active rate across 19 PubChem BioAssays at ≤1 µM , this compound represents a broadly bioactive chemotype suitable for inclusion in diversity screening decks. Its intermediate molecular weight (313 Da) and moderate calculated lipophilicity make it a credible starting point for hit-to-lead optimization, particularly for academic screening centers and biotech companies building proprietary compound collections.

Negative Control or Tool Compound for Chiral Selectivity Studies

Because this compound is supplied as a racemate while (2S)-configured analogs are commercially available , it can serve as a comparator in studies designed to assess whether biological activity at a given target is enantiomer-dependent. If a project's lead series requires enantiopure material, the racemic 4-methylanilino compound provides a baseline for evaluating the contribution of stereochemistry to target engagement.

Physicochemical Property Benchmarking in Lead Optimization

The compound's molecular weight (313.35 Da) and LogP (~1.8 estimated) place it within favorable drug-like property space. When used alongside the heavier halogenated analogs (MW 348–363 Da), it enables medicinal chemistry teams to benchmark how incremental increases in molecular weight and lipophilicity affect permeability, solubility, and metabolic stability in their specific assay cascade.

Quote Request

Request a Quote for 4-(4-Methylanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.